(S)-3-Methyl-3-phenylbutan-2-ol
CAS No.:
Cat. No.: VC18240794
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O |
|---|---|
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | (2S)-3-methyl-3-phenylbutan-2-ol |
| Standard InChI | InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1 |
| Standard InChI Key | HGAVQGLFENEAOM-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(C)(C)C1=CC=CC=C1)O |
| Canonical SMILES | CC(C(C)(C)C1=CC=CC=C1)O |
Introduction
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | (2S)-3-Methyl-3-phenylbutan-2-ol |
| Molecular Formula | |
| Molecular Weight | 164.24 g/mol |
| PubChem CID | 64713425 |
| CAS Number | 1344947-42-7 |
Structural Information
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SMILES Notation:
C[C@@H](C(C)(C)C1=CC=CC=C1)O -
InChI Key:
HGAVQGLFENEAOM-VIFPVBQESA-N
The compound features a secondary alcohol group attached to a chiral carbon, along with a phenyl ring and a branched alkyl group.
Synthesis
(S)-3-Methyl-3-phenylbutan-2-ol can be synthesized using various methods, typically involving enantioselective reactions to ensure the desired stereochemistry. A common approach includes:
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Starting Materials:
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Phenylacetone derivatives
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Methylating agents
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Chiral catalysts or reagents for enantioselectivity
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Reaction Pathway:
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The synthesis often involves alkylation followed by reduction to introduce the hydroxyl group at the chiral center.
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Purification and Characterization:
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Techniques such as recrystallization, column chromatography, and spectroscopic methods (e.g., NMR, IR) are used to confirm purity and structure.
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Pharmaceutical Industry
(S)-3-Methyl-3-phenylbutan-2-ol serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature makes it valuable for producing enantiomerically pure drugs.
Fragrance and Flavor Industry
The compound's structure suggests potential utility in synthesizing aroma compounds or as a precursor for flavoring agents.
Research and Development
Due to its chirality and functional groups, it is widely studied in asymmetric synthesis and catalysis research.
Spectroscopic Characterization
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NMR Spectroscopy:
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-NMR: Distinct signals for the hydroxyl proton and protons on the phenyl ring.
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-NMR: Peaks corresponding to aromatic carbons, methyl groups, and the carbon attached to the hydroxyl group.
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with its molecular weight.
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Infrared Spectroscopy (IR):
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Broad absorption around for the hydroxyl group.
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Peaks at for aromatic ring vibrations.
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Safety and Handling
| Aspect | Details |
|---|---|
| Hazards | May cause irritation upon contact |
| Storage Conditions | Store in a cool, dry place away from light |
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
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